1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one
Description
1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FOS and a molecular weight of 198.07 g/mol. The compound features a propan-1-one backbone attached to a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a methylthio (-SMe) group at the para-position (C5). The fluorine atom introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group, while the methylthio group provides moderate electron-donating character via sulfur’s lone pairs.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
JHKYMSVSGKAXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one can be contextualized by comparing it with analogous aromatic ketones. Below is a detailed analysis:
Substituent Effects on Reactivity and Physicochemical Properties
Key Observations :
- Electrophilicity: The fluorine substituent in the target compound increases the carbonyl’s reactivity compared to non-fluorinated analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one) .
- Lipophilicity : The methylthio group confers moderate lipophilicity, contrasting with polar groups like -OH or -OMe. This property may enhance blood-brain barrier penetration in drug candidates.
- Synthetic Utility : Brominated analogs (e.g., 1-(5-bromo-2-methoxyphenyl)propan-1-one) are used in palladium-catalyzed cross-coupling reactions, suggesting the target compound could serve similar roles .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via Friedel-Crafts acylation, where a fluorinated phenylthioether precursor reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:
- Solvent selection : Dichloromethane or nitrobenzene for polar aprotic conditions to stabilize intermediates.
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for backbone and methylthio group assignments.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- X-ray crystallography : For definitive confirmation of stereoelectronic effects, particularly the influence of fluorine and methylthio groups on the ketone moiety (e.g., planarity of the propanone group) .
Q. What are the primary chemical reactivity pathways observed in derivatives with similar substituents?
The methylthio group acts as a weak electron donor, while the fluorine atom induces steric and electronic effects. Reactivity includes:
- Nucleophilic substitution : Bromine or iodine substituents (in analogs) undergo SN2 reactions, but fluorine’s electronegativity reduces this tendency.
- Oxidation : The methylthio group can oxidize to sulfoxide/sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial vs. cytotoxic activity may arise from assay-specific conditions. Recommended strategies:
- Orthogonal assays : Compare MIC (minimal inhibitory concentration) values against cytotoxicity (e.g., MTT assay) in the same cell line.
- Structural analogs : Test derivatives with modified substituents (e.g., replacing methylthio with methoxy) to isolate functional group contributions .
Q. What experimental design considerations are critical for studying substitution reactions at the propanone moiety?
Key factors include:
- Competing pathways : Monitor for keto-enol tautomerization, which can divert reactivity. Use low-temperature IR spectroscopy to detect enol intermediates.
- Catalyst selection : For halogenation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How can computational methods predict interaction mechanisms between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. Prioritize targets with hydrophobic pockets due to the trifluoromethyl group’s lipophilicity.
- MD simulations : Simulate solvation effects and conformational stability over 100-ns trajectories to assess binding kinetics .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?
Q. How can researchers validate the compound’s role in modulating cellular signaling pathways?
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes after treatment.
- Pathway enrichment analysis : Tools like DAVID or KEGG can highlight affected pathways (e.g., NF-κB or MAPK signaling). Validate findings with Western blotting for phosphorylated proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
